molecular formula C74H99ClN14O16 B1664295 Abarelix Acetate

Abarelix Acetate

Cat. No.: B1664295
M. Wt: 1476.1 g/mol
InChI Key: ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Abarelix Acetate, also known as Abarelix, is a synthetic decapeptide and a potent antagonist to gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer .

Target of Action

The primary target of Abarelix is the Gonadotropin-releasing hormone receptor (GnRH receptor) . This receptor plays a crucial role in the regulation of gonadotropin secretion.

Mode of Action

Abarelix binds to the GnRH receptor and acts as a potent inhibitor of gonadotropin secretion . By doing so, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testicular or follicular steroidogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Abarelix is the hypothalamic-pituitary-gonadal axis. By inhibiting the secretion of gonadotropins (LH and FSH), Abarelix disrupts this axis, leading to the suppression of testicular or follicular steroidogenesis .

Pharmacokinetics

Following intramuscular administration, Abarelix is absorbed slowly, with a mean peak concentration observed approximately 3 days after the injection . The compound exhibits a high protein binding rate of 96-99% . The major metabolites of Abarelix are formed via hydrolysis of peptide bonds, and there is no evidence of cytochrome P-450 involvement in its metabolism . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of Abarelix’s action result in the suppression of testicular or follicular steroidogenesis . This leads to a reduction in the amount of testosterone produced, which is beneficial in the treatment of conditions like advanced prostate cancer .

Action Environment

The efficacy and stability of Abarelix can be influenced by various environmental factors It’s worth noting that Abarelix was withdrawn from the US. market due to poor sales and a higher-than-expected incidence of severe allergic reactions .

Biochemical Analysis

Biochemical Properties

Abarelix Acetate interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testicular or follicular steroidogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing testosterone production, which can fuel prostate cancer cell growth . By blocking the release of LH and FSH, this compound inhibits the stimulation of the testes to produce testosterone .

Molecular Mechanism

The mechanism of action of this compound involves binding to the gonadotropin-releasing hormone receptor and acting as a potent inhibitor of gonadotropin secretion . This binding interaction leads to a decrease in LH and FSH levels, resulting in suppression of testicular or follicular steroidogenesis .

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It is absorbed slowly following intramuscular administration, with a mean peak concentration observed approximately three days after the injection . The half-life of this compound is approximately 13.2 ± 3.2 days .

Metabolic Pathways

This compound is involved in the metabolic pathway of gonadotropin-releasing hormone. The major metabolites of this compound are formed via hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abarelix acetate involves multiple steps, including the sequential addition of amino acids to form the decapeptide chain. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is then purified using high-performance liquid chromatography to achieve a purity level of over 97% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The final product is lyophilized to obtain a stable powder form, which is then stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Abarelix acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Abarelix acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Abarelix Acetate: this compound is unique in its rapid and sustained reduction of testosterone levels without causing an initial surge in hormone levels, which can be detrimental in patients with advanced prostate cancer. This characteristic sets it apart from other gonadotropin-releasing hormone antagonists .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99ClN14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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